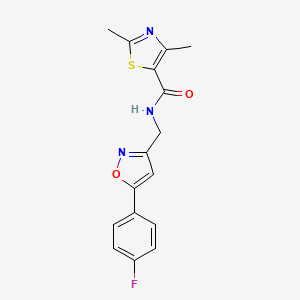![molecular formula C15H16F3NO2 B2785094 N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-(trifluoromethyl)benzamide CAS No. 2097866-63-0](/img/structure/B2785094.png)
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-(trifluoromethyl)benzamide” is a complex organic compound. It contains a benzamide group, which is a common feature in many pharmaceuticals . The compound also contains a cyclohexenone group, which is a versatile intermediate used in the synthesis of a variety of chemical products .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, cyclohexenone, a component of this compound, can be prepared from phenol by Birch reduction . The benzamide group could potentially be introduced through a reaction with an appropriate amine.Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of several functional groups. The benzamide group would contribute to the polarity of the molecule, while the cyclohexenone group could potentially introduce some degree of rigidity into the structure .Chemical Reactions Analysis
Cyclohexenone, a component of this compound, is known to undergo a variety of reactions, including nucleophilic conjugate addition with organocopper reagents, Michael reactions, and Robinson annulations . The benzamide group could also potentially undergo a variety of reactions, depending on the specific conditions.Wissenschaftliche Forschungsanwendungen
Heterocyclic Synthesis
Research by Sañudo et al. (2006) on the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides introduces a new class of cyclic dipeptidyl ureas. These compounds, derived from reactions involving cyclohexyl or benzyl isocyanide and benzoyl-formic acid, demonstrate the utility of benzamide derivatives in generating novel heterocycles, suggesting a potential application area for similar compounds in synthesizing new pharmacologically active heterocycles (Sañudo et al., 2006).
Antiarrhythmic Activity
Benzamides with trifluoroethoxy ring substituents have been evaluated for antiarrhythmic activity, as documented by Banitt et al. (1977). This research underlines the potential for benzamide derivatives, particularly those with trifluoromethyl groups, to serve as candidates for developing new antiarrhythmic drugs (Banitt et al., 1977).
Organic Synthesis and Catalysis
A study by Aggarwal et al. (2002) found significant acceleration of the Baylis-Hillman reaction in polar solvents, including water. While this study does not directly involve N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-(trifluoromethyl)benzamide, it illustrates the role of related compounds in facilitating organic synthesis reactions, suggesting that similar compounds could be useful in catalytic processes (Aggarwal et al., 2002).
Prodrug Development
Research into the enzymatic hydrolysis of N-acyl and N-alkoxycarbonyl amide derivatives by Kahns and Bundgaard (1991) provides insights into the stability and potential of benzamide derivatives as prodrugs. This research indicates that compounds with benzamide functionalities could be engineered as prodrug forms, enhancing the bioavailability or reducing the toxicity of therapeutic agents (Kahns & Bundgaard, 1991).
Fluorescent Film for Aniline Vapor Detection
Fan et al. (2016) modified naphthalene diimide to create a fluorescent film capable of detecting aniline vapor. This study exemplifies the application of benzamide derivatives in material science, specifically in developing sensitive and selective sensors for environmental monitoring (Fan et al., 2016).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3NO2/c16-15(17,18)12-7-3-2-6-11(12)13(20)19-10-14(21)8-4-1-5-9-14/h2-4,6-8,21H,1,5,9-10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXRNWDCLLZTAHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)(CNC(=O)C2=CC=CC=C2C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-(trifluoromethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,2S,6R,7S)-4-Azatricyclo[5.2.1.02,6]dec-8-ene;hydrochloride](/img/structure/B2785011.png)
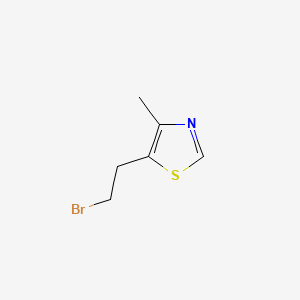

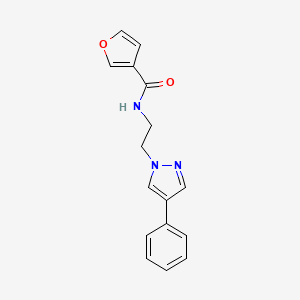
![3-Methyl-3,9-diazaspiro[5.6]dodecane dihydrochloride](/img/structure/B2785021.png)
![2-phenoxy-N-{[(1,3-thiazol-2-yl)carbamoyl]methyl}acetamide](/img/structure/B2785024.png)
![1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(2-phenylpropyl)piperidine-4-carboxamide](/img/structure/B2785025.png)
![4-[2-(Benzenesulfonyl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-3-yl]-1,3-diphenylpyrazole](/img/structure/B2785026.png)
![(1R,3s,5S)-3-(pyridin-2-yloxy)-N-(m-tolyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2785027.png)
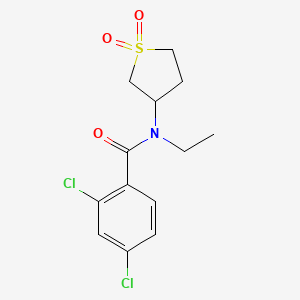
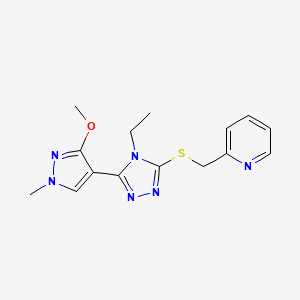
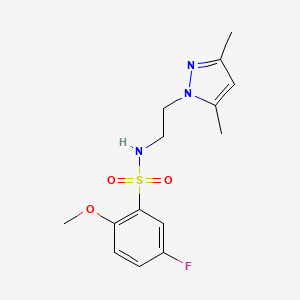
![N-(6-methoxybenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2785031.png)
